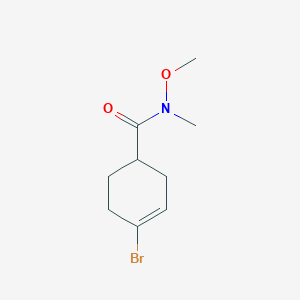

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide

Description

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide (CAS: 1375069-25-2) is a brominated cyclohexene carboxamide derivative with a molecular formula of C₁₀H₁₅BrNO₂. It features a cyclohexene ring substituted with a bromine atom at position 4 and a carboxamide group at position 1, where the amide nitrogen is further substituted by methoxy and methyl groups. This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Available data from suppliers indicate a purity of ≥95% and storage at room temperature .

Properties

IUPAC Name |

4-bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVHPLJXKLNFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC(=CC1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200792 | |

| Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-25-2 | |

| Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide typically involves the bromination of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide is as a building block in organic synthesis. It serves as an intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to manipulate it into various derivatives that can exhibit different biological activities.

Table 1: Overview of Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to create compounds with potential therapeutic effects. |

| Agrochemical Development | Acts as an intermediate in the synthesis of pesticides and herbicides. |

| Material Science | Utilized in the production of polymeric materials with specific properties. |

Pharmacological Research

In pharmacology, 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential activity against various biological targets. Its structural characteristics suggest that it may interact with specific enzyme systems or receptors, making it a candidate for further investigation in drug development.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways has shown promising results, indicating potential therapeutic uses in managing metabolic disorders. The compound's efficacy was evaluated through in vitro assays, demonstrating a significant reduction in enzyme activity.

Table 2: Summary of Pharmacological Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of target enzymes. |

| Receptor Interaction | Potential binding affinity to specific receptors was noted. |

Environmental Applications

The compound's stability and reactivity make it suitable for applications in environmental chemistry, particularly in the development of biodegradable materials or as part of formulations aimed at reducing environmental impact.

Example: Biodegradable Polymers

Research has explored incorporating 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide into polymer matrices to enhance biodegradability while maintaining mechanical properties. This application is crucial for addressing plastic pollution and developing sustainable materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of brominated cyclohexene carboxamides. Below is a detailed comparison with two closely related analogs:

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (CAS: Not provided)

Molecular Formula: C₁₃H₁₄BrNO Key Structural Differences:

- Substituents : Bromine at position 2 (vs. 4 in the target compound); phenyl and methyl groups on the amide nitrogen (vs. methoxy and methyl).

- Synthesis : Prepared via alkaline hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate followed by reaction with aniline and methylation using NaH and methyl iodide .

- Physical Properties : Melting point 102–103.5°C; elemental analysis (C: 55.78%, H: 5.04%, N: 4.89%) matches theoretical values (C: 55.73%, H: 5.04%, N: 5.00%) .

N-(4-Bromo-3-methylphenyl)-3-cyclohexene-1-carboxamide (CAS: 941211-18-3)

Molecular Formula: C₁₄H₁₆BrNO Key Structural Differences:

- Substituents : Bromine at position 4 on a meta-methyl-substituted phenyl ring (vs. directly on the cyclohexene ring in the target compound).

- Safety Profile : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), suggesting higher toxicity than the target compound, which lacks explicit hazard data .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s methoxy group may reduce steric hindrance compared to bulkier phenyl substituents, enabling easier functionalization .

- Reactivity Trends : Bromine position (C2 vs. C4) influences regioselectivity in cross-coupling reactions. For example, C2 bromine in analog 2.1 facilitates nucleophilic substitution at the adjacent carboxamide site .

- Safety Considerations: The absence of explicit hazard data for the target compound contrasts with the respiratory and dermal risks noted for analog 2.2, suggesting differences in handling requirements .

Biological Activity

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a cyclohexene structure, which contribute to its unique reactivity and biological interactions. The molecular formula is CHBrNO, indicating the presence of elements that are often associated with bioactive compounds.

Antimicrobial Activity

Research indicates that 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymes involved in cellular metabolism .

Anticancer Properties

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. Notably, it has shown effectiveness against breast cancer and colon cancer cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, potentially by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Signal Transduction Pathways : It modulates pathways such as PI3K/Akt, which are crucial for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide involved testing against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a series of experiments on human breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound .

Comparative Analysis with Similar Compounds

To further understand the unique properties of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate antimicrobial |

| Compound B | Structure B | High anticancer activity |

| 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide | Current Structure | Strong antimicrobial & anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide?

- Methodological Answer : A common approach involves coupling brominated cyclohexene intermediates with methoxy-methylamine derivatives. For example, analogous carboxamide syntheses use bromocyclohexene carboxylate intermediates, which are hydrolyzed to carboxylic acids and subsequently reacted with N-methoxy-N-methylamine under coupling agents like EDCI or HATU. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as dehalogenation or ring-opening .

- Key Steps :

- Bromination of cyclohexene precursors.

- Activation of carboxylic acid intermediates (e.g., via thionyl chloride).

- Amide coupling in inert atmospheres.

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., bromine position) and carboxamide functionality. Coupling constants in H NMR distinguish cyclohexene conformers.

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, analogous brominated carboxamides show bond angles of 109.5° around the amide nitrogen and planar cyclohexene rings, validated by R-factors < 0.04 .

- Elemental Analysis : Validates purity (e.g., %C, %N deviations < 0.5% indicate minimal impurities) .

Q. How is the crystal structure of this compound determined, and what parameters are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters include:

- Data-to-parameter ratio : >14:1 ensures model reliability.

- R-factors : Values < 0.04 (e.g., R = 0.029 in analogous structures) indicate high accuracy.

- Thermal displacement parameters : Highlight molecular rigidity; low values (<0.05 Ų) suggest stable conformations .

Advanced Research Questions

Q. How does steric hindrance from the methoxy-methyl group influence reaction selectivity?

- Methodological Answer : The N-methoxy-N-methyl group creates steric bulk, directing electrophilic attacks to less hindered positions. For example, in Suzuki-Miyaura couplings, palladium catalysts favor substitution at the cyclohexene’s 4-position over the 3-position due to steric shielding. Computational models (e.g., DFT) predict energy barriers for competing pathways, validated by HPLC monitoring of regioselectivity .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for bromine displacement reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., DMF vs. THF).

- Database Tools : Platforms like REAXYS and PISTACHIO predict feasible synthetic routes and side products using heuristic algorithms trained on brominated cyclohexene datasets .

Q. How can contradictory data on reaction yields be resolved?

- Methodological Answer : Cross-validate results using:

- Controlled Replicates : Ensure consistent temperature/pH conditions.

- In-situ Monitoring : Raman spectroscopy tracks intermediate formation.

- Statistical Analysis : ANOVA identifies variables (e.g., catalyst loading) causing yield discrepancies. For example, NaH dispersion purity (63% vs. 95%) in analogous reactions alters yields by 15–20% .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and fume hoods.

- First Aid : Immediate washing with water for skin/eye contact (15+ minutes).

- Waste Disposal : Neutralize with dilute NaOH before incineration. Safety data for structurally similar N-cyclohexyl bromo-carboxamides indicate acute toxicity (LD50: 200 mg/kg in rats), necessitating strict exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.